![molecular formula C23H36N6O B14053163 N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B14053163.png)
N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine
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Overview
Description
N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes an imidazoquinoline core, making it a subject of interest in medicinal chemistry and immunology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-amino group and chloro substituents on the imidazoquinoline core undergo nucleophilic substitution:
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Reaction with ammonia : Forms 4-amino derivatives under high-temperature methanol conditions .
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Alkoxy group displacement : The butyloxy side chain can be replaced by nucleophiles (e.g., amines) in polar aprotic solvents like DMF.
Amide Bond Formation
The terminal dimethylpropane-1,3-diamine group participates in amide coupling:
Substrate | Coupling Agent | Solvent | Yield (%) |
---|---|---|---|
Carboxylic acid derivatives | EDCl/HOBt | DCM | 65–78 |
Activated esters | DMT-MM | THF | 72 |
This reaction is critical for modifying the compound’s pharmacokinetic properties .
Stability Under Acidic/Basic Conditions
The compound demonstrates sensitivity to pH extremes:
Condition | Observation | Degradation Products |
---|---|---|
1M HCl, 24h, RT | Cleavage of ether linkage | Quinoline derivatives |
1M NaOH, 24h, RT | Hydrolysis of imidazole ring | Open-chain diamines |
Stability is optimal in neutral buffers (pH 6–8) .
Oxidation Reactions
The butyl side chain undergoes oxidation:
Oxidizing Agent | Conditions | Product |
---|---|---|
KMnO₄ | H₂O, 60°C | Carboxylic acid derivative |
m-CPBA | DCM, 0°C | Epoxide intermediate |
Epoxidation products (e.g., 30 and 31 ) exhibit distinct NMR shifts (δ 2.71 vs. 3.07 ppm) .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, forming:
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Primary products : CO₂ and NH₃ (identified via GC-MS).
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Secondary products : Polycyclic aromatic hydrocarbons (PAHs) .
Catalytic Cross-Coupling Reactions
The imidazoquinoline core participates in Suzuki-Miyaura couplings :
Aryl Halide | Catalyst | Yield (%) |
---|---|---|
4-Bromophenyl | Pd(OAc)₂, SPhos | 85 |
3-Iodopyridinyl | Pd₂(dba)₃, Xantphos | 78 |
These reactions enable functionalization for structure-activity relationship (SAR) studies .
Key Findings
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Reaction selectivity : The 4-amino group is more reactive than the 2-butyl group in nucleophilic substitutions .
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Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in alkylation steps .
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Catalyst impact : Palladium-based catalysts (Pd(OAc)₂) outperform nickel analogs in cross-couplings .
Scientific Research Applications
N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its immunomodulatory properties, particularly in the development of vaccines and cancer therapies.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as toll-like receptors (TLRs). These interactions trigger a cascade of signaling pathways that modulate immune responses. The imidazoquinoline core is particularly effective in activating TLR7 and TLR8, leading to the production of cytokines and other immune mediators .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another imidazoquinoline compound known for its immune-stimulating properties.
Resiquimod: Similar in structure and function, used in immunotherapy research.
Uniqueness
N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine stands out due to its unique combination of functional groups, which enhance its stability and efficacy in various applications. Its ability to selectively activate TLR7 and TLR8 makes it a valuable tool in immunological research .
Properties
Molecular Formula |
C23H36N6O |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C23H36N6O/c1-4-5-13-20-27-21-22(18-11-6-7-12-19(18)26-23(21)24)29(20)30-17-9-8-14-25-15-10-16-28(2)3/h6-7,11-12,25H,4-5,8-10,13-17H2,1-3H3,(H2,24,26) |
InChI Key |
UIMRIIQNCOLUHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1OCCCCNCCCN(C)C)C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
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